

Application Notes and Protocols: Sulfo-CY5.5 NHS Ester Reaction with Primary Amines

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sulfo-CY-5.5 NHS ester tripotassium*

Cat. No.: *B15553206*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-CY5.5 NHS ester is a water-soluble, amine-reactive fluorescent dye widely utilized in biological and biomedical research.[1][2] As a member of the cyanine dye family, it exhibits bright fluorescence in the far-red region of the spectrum, which is advantageous for minimizing background autofluorescence from biological samples.[2] The presence of sulfonate groups enhances its water solubility, making it an ideal reagent for labeling proteins, antibodies, peptides, and other biomolecules in aqueous environments without the need for organic co-solvents that can denature sensitive targets.[3][4][5][6] This reagent is particularly well-suited for applications such as fluorescence microscopy, flow cytometry, in vivo imaging, and other fluorescence-based assays.[1][4]

The N-hydroxysuccinimide (NHS) ester functional group readily reacts with primary amines (e.g., the epsilon-amino group of lysine residues in proteins) under mild basic conditions to form a stable amide bond.[2][7][8][9] This efficient and specific conjugation chemistry allows for the covalent labeling of a wide range of biomolecules for subsequent detection and analysis.

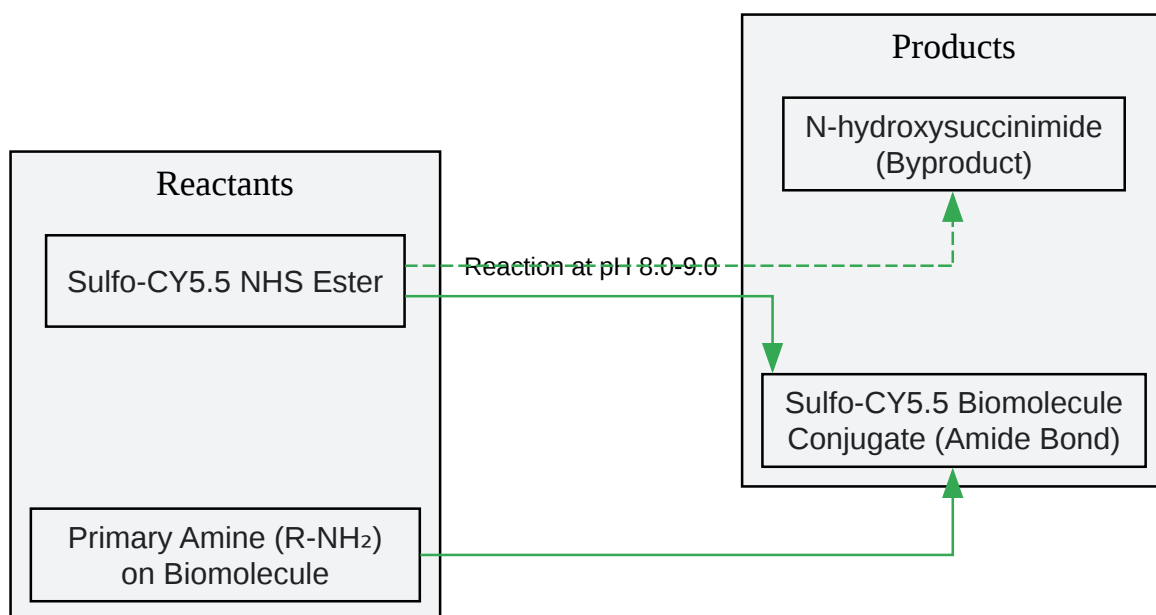
Physicochemical and Spectral Properties

A summary of the key quantitative data for Sulfo-CY5.5 NHS ester is presented in the table below for easy reference.

Property	Value	Reference
Molecular Formula	C ₄₄ H ₄₂ N ₃ K ₃ O ₁₆ S ₄	[3]
Molecular Weight	1114.37 g/mol	[3]
Excitation Maximum (λ _{ex})	~675 nm	[1][3]
Emission Maximum (λ _{em})	~694 nm	[1][3]
Molar Extinction Coefficient (ε)	235,000 M ⁻¹ cm ⁻¹	[3]
Quantum Yield (Φ)	0.09 - 0.11	[3]
Solubility	Good in water, DMSO, and DMF	[3][10]
Appearance	Dark blue solid	[3][10]

Reaction Mechanism

The reaction of Sulfo-CY5.5 NHS ester with a primary amine proceeds via a nucleophilic acyl substitution. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.



[Click to download full resolution via product page](#)

Caption: Reaction of Sulfo-CY5.5 NHS ester with a primary amine.

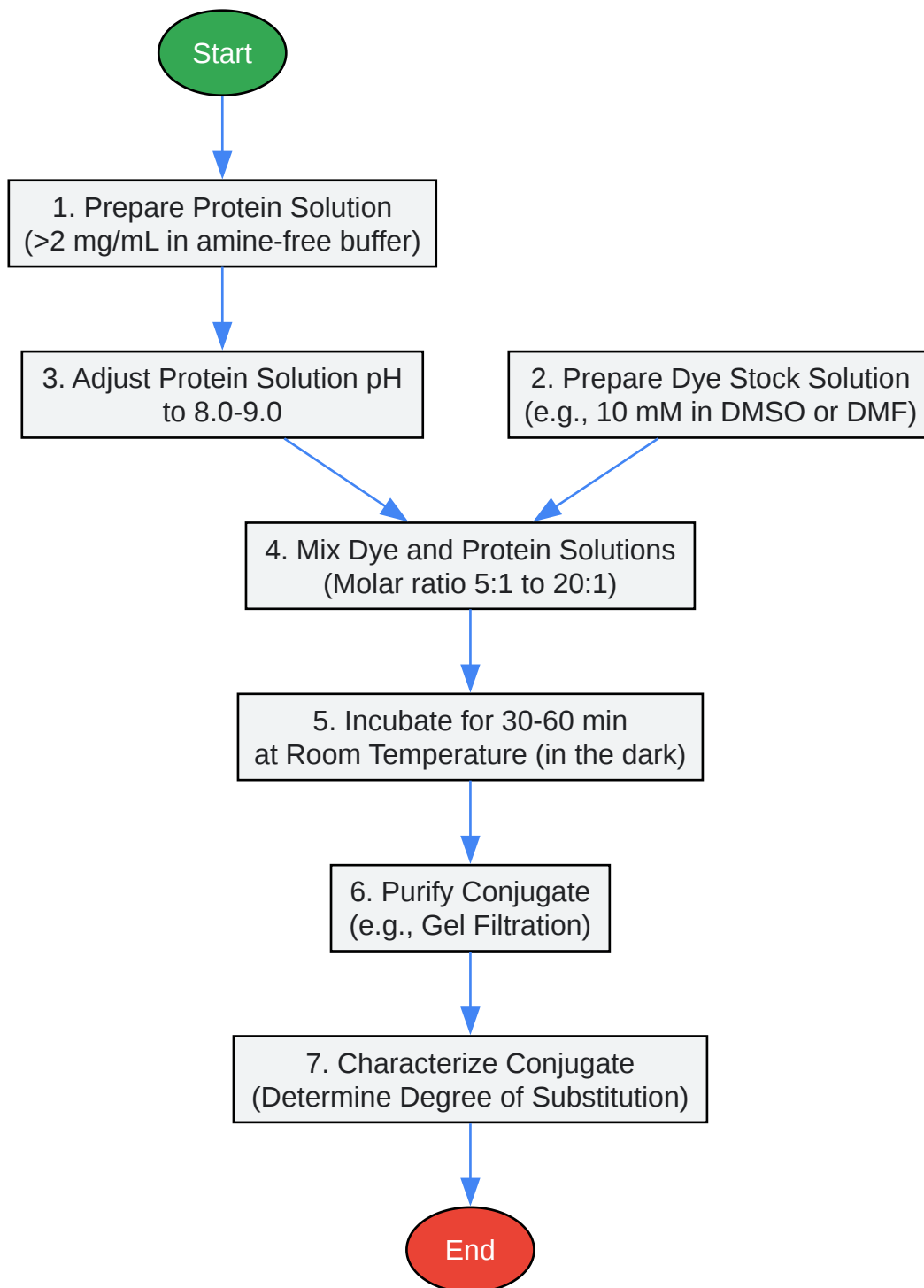
Experimental Protocols

This section provides a detailed protocol for the conjugation of Sulfo-CY5.5 NHS ester to proteins (e.g., antibodies). The protocol may require optimization for other biomolecules.

Materials and Reagents

- Sulfo-CY5.5 NHS ester
- Protein or other amine-containing biomolecule
- Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.0-9.0.[\[11\]](#) Avoid buffers containing primary amines such as Tris or glycine.[\[11\]](#)[\[12\]](#)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) of high purity
- Purification column (e.g., Sephadex G-25)[\[11\]](#)[\[13\]](#)
- Phosphate-Buffered Saline (PBS), pH 7.2-7.4

Experimental Workflow Diagram



[Click to download full resolution via product page](#)

Caption: General workflow for labeling biomolecules with Sulfo-CY5.5 NHS ester.

Step-by-Step Protocol

1. Preparation of Protein Solution

- Dissolve the protein in an amine-free buffer such as 1X PBS. If the protein solution contains Tris or glycine, it must be dialyzed against 1X PBS (pH 7.2-7.4) to remove the interfering primary amines.[\[11\]](#)
- The recommended protein concentration is greater than 2 mg/mL to achieve optimal labeling efficiency.[\[11\]](#)[\[13\]](#)
- Adjust the pH of the protein solution to between 8.0 and 9.0 using a reaction buffer (e.g., 1 M sodium bicarbonate). This is a critical step as the reaction is pH-dependent.

2. Preparation of Dye Stock Solution

- Prepare a stock solution of Sulfo-CY5.5 NHS ester (e.g., 10 mM) in anhydrous DMSO or DMF.[\[8\]](#)
- The dye stock solution should be used promptly. For storage, it can be kept at -20°C for up to two weeks, protected from light and moisture.[\[11\]](#) Avoid repeated freeze-thaw cycles.[\[11\]](#)

3. Conjugation Reaction

- The optimal molar ratio of dye to protein should be determined empirically, but a starting point of a 10:1 to 20:1 molar excess of dye is recommended.[\[11\]](#) Over-labeling can negatively affect the protein's function, while under-labeling results in a weaker signal.[\[11\]](#)
- Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.
- Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.[\[11\]](#)

4. Purification of the Conjugate

- After the incubation period, the unreacted dye must be removed from the labeled protein. This is commonly achieved by gel filtration using a desalting column (e.g., Sephadex G-25).

[11][13]

- Prepare the column according to the manufacturer's instructions.
- Load the reaction mixture onto the column and elute with PBS (pH 7.2-7.4).
- Collect the fractions containing the labeled protein, which will typically be the first colored fractions to elute.

5. Characterization of the Conjugate

- The degree of substitution (DOS), which is the average number of dye molecules per protein molecule, is a critical parameter for characterizing the conjugate.
- Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at ~675 nm (the absorbance maximum of Sulfo-CY5.5).
- The DOS can be calculated using the following formula:

$$\text{DOS} = (A_{\text{max}} \times \epsilon_{\text{protein}}) / [(A_{280} - (A_{\text{max}} \times \text{CF})) \times \epsilon_{\text{dye}}]$$

Where:

- A_{max} is the absorbance at ~675 nm.
- A_{280} is the absorbance at 280 nm.
- $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the protein at 280 nm.
- ϵ_{dye} is the molar extinction coefficient of the dye at ~675 nm (235,000 M⁻¹cm⁻¹).
- CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.04-0.05).
- The optimal DOS for most antibodies is typically between 2 and 10.[11]

Applications

Sulfo-CY5.5 labeled biomolecules are suitable for a variety of applications, including:

- Fluorescence Microscopy: For high-contrast imaging of cellular structures.[\[1\]](#)
- Flow Cytometry: To provide distinct signals for cell sorting and analysis.[\[1\]](#)
- In Vivo Imaging: The far-red emission is ideal for deep tissue imaging with minimal background interference.[\[1\]](#)[\[4\]](#)
- Bioconjugation: For the effective labeling of proteins, antibodies, and nucleic acids for use in immunoassays and other molecular biology techniques.[\[1\]](#)

Storage and Stability

- Sulfo-CY5.5 NHS ester (solid): Store at -20°C in the dark and under desiccating conditions. [\[3\]](#)[\[4\]](#)[\[14\]](#) It can be shipped at room temperature.[\[3\]](#)[\[4\]](#)
- Dye Stock Solution (in DMSO/DMF): Aliquot and store at -20°C for up to two weeks.[\[11\]](#) Avoid repeated freeze-thaw cycles.[\[11\]](#)
- Labeled Conjugate: Store at 4°C for short-term use. For long-term storage, it is recommended to add a cryoprotectant (e.g., glycerol) and store in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Troubleshooting

Problem	Possible Cause	Suggested Solution
Low Labeling Efficiency	Incorrect pH of the reaction buffer.	Ensure the pH is between 8.0 and 9.0.
Presence of primary amines in the protein buffer (e.g., Tris, glycine).	Dialyze the protein against an amine-free buffer like PBS.	
Low protein concentration.	Concentrate the protein to >2 mg/mL.	
Hydrolyzed NHS ester.	Use freshly prepared dye stock solution.	
Protein Precipitation	Use of organic co-solvents with sensitive proteins.	Sulfo-CY5.5 is water-soluble, minimizing the need for co-solvents.
Over-labeling of the protein.	Reduce the molar excess of the dye in the reaction.	
Reduced Protein Activity	Modification of critical lysine residues.	Reduce the dye-to-protein ratio or consider alternative labeling chemistries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sulfo-Cyanine5.5 | AxisPharm [axispharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Sulfo-Cyanine 5.5 NHS ester (A270288) | Antibodies.com [antibodies.com]
- 4. lumiprobe.com [lumiprobe.com]

- 5. Sulfo-Cyanine5 NHS ester, Amine-reactive red emitting fluorescent dye (CAS 2230212-27-6) | Abcam [abcam.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Sulfo-Cy5 bis-NHS ester, 252255-42-8 | BroadPharm [broadpharm.com]
- 8. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. probes.bocsci.com [probes.bocsci.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medkoo.com [medkoo.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Sulfo-CY5.5 NHS Ester Reaction with Primary Amines]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15553206#sulfo-cy-5-5-nhs-ester-reaction-with-primary-amines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com